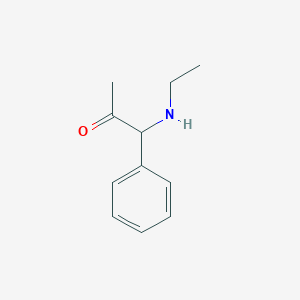

1-(Ethylamino)-1-phenylpropan-2-one

Description

Contextualization within Synthetic Cathinone (B1664624) Research

1-(Ethylamino)-1-phenylpropan-2-one belongs to the broader class of chemical compounds known as synthetic cathinones. These substances are structurally related to cathinone, a naturally occurring stimulant found in the plant Catha edulis (khat). The core chemical structure of synthetic cathinones is a phenethylamine (B48288) backbone with a ketone group at the beta position. Modifications to this basic structure, such as the addition of alkyl groups to the amine or the phenyl ring, result in a wide array of compounds with varying properties.

Academic research into synthetic cathinones is largely driven by their prevalence as novel psychoactive substances (NPS). Scientists in forensic science, toxicology, and pharmacology study these compounds to develop analytical methods for their detection, to understand their pharmacological mechanisms, and to characterize their metabolic pathways. While extensive research exists for many synthetic cathinones, the specific compound this compound appears to be less prominently featured in academic literature compared to its structural isomers.

Nomenclature and Chemical Classification in Scientific Literature

The systematic naming of chemical compounds is crucial for clarity and consistency in academic research. For this compound, the nomenclature reflects its chemical structure. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.

It is important to distinguish this compound from its close structural isomer, 2-(ethylamino)-1-phenylpropan-1-one, which is more commonly known as ethcathinone (B106627). nist.govnih.gov The key difference lies in the position of the carbonyl group (the ketone, "=O") and the ethylamino group along the propane (B168953) chain. In this compound, the ketone is at the second carbon of the propane chain, and the ethylamino group is at the first carbon, which is also attached to the phenyl group. In ethcathinone, the ketone is at the first carbon, and the ethylamino group is at the second. nist.govnih.gov This seemingly minor structural variance can lead to significant differences in the compound's chemical properties and biological activity.

Table 1: Comparison of Structural Isomers

| Feature | This compound | Ethcathinone (2-(ethylamino)-1-phenylpropan-1-one) |

| IUPAC Name | This compound | 2-(ethylamino)-1-phenylpropan-1-one nist.gov |

| Synonyms | N/A | N-Ethylcathinone, ETH-CAT, Ethylpropion wikipedia.org |

| CAS Number | 65913-24-8 chemsrc.com | 51553-17-4 (hydrochloride) wikipedia.org |

| Molecular Formula | C₁₁H₁₅NO chemsrc.com | C₁₁H₁₅NO wikipedia.org |

| Molar Mass | 177.24 g/mol | 177.247 g·mol⁻¹ wikipedia.org |

Historical Overview of Academic Investigations on this compound Analogs

While direct academic investigation of this compound is limited, a rich history of research exists for its analogs, particularly ethcathinone. Ethcathinone is an active metabolite of the anorectic drug diethylpropion (B1665973). wikipedia.org Early pharmacological studies on diethylpropion inadvertently shed light on the activity of its metabolites, including ethcathinone.

In a 2006 paper, the pharmacology of ethcathinone was detailed, showing it to be a moderately active releaser of norepinephrine (B1679862) and a weak inhibitor of dopamine (B1211576) reuptake. wikipedia.org More recent academic work has focused on the characterization of seized materials containing ethcathinone and its analogs. For instance, a 2017 study provided a comprehensive chemical characterization of ethcathinone hydrochloride and a related compound, 4-chloroethcathinone (B12801267) (4-CEC), using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. nih.gov Such studies are vital for law enforcement and forensic laboratories to identify these substances.

The synthesis of related compounds, such as 1-phenylpropan-2-one (also known as phenylacetone (B166967) or P2P), is also well-documented in scientific literature due to its use as a precursor in the synthesis of other substances. wikipedia.orgnih.govchemeurope.com Research into the synthesis of chiral amines, such as 1-phenylpropan-2-amine, through methods like biocatalytic transamination of 1-arylpropan-2-ones, further highlights the academic interest in the broader chemical family to which this compound belongs. ebi.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

65913-24-8 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(ethylamino)-1-phenylpropan-2-one |

InChI |

InChI=1S/C11H15NO/c1-3-12-11(9(2)13)10-7-5-4-6-8-10/h4-8,11-12H,3H2,1-2H3 |

InChI Key |

GHVCNLDRNVGRJP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 Ethylamino 1 Phenylpropan 2 One and Its Derivatives

Established Synthetic Routes for 1-(Ethylamino)-1-phenylpropan-2-one

The preparation of this compound can be approached through several key synthetic strategies, each starting from different precursors and employing distinct reaction conditions.

Reductive Amination Approaches

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this approach typically starts with a dicarbonyl precursor, 1-phenylpropane-1,2-dione. The synthesis proceeds by reacting 1-phenylpropane-1,2-dione with ethylamine (B1201723) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A related approach involves the reductive amination of 1-phenyl-2-propanone (P2P). nih.gov While direct amination of P2P with ethylamine would primarily yield the 2-amino isomer, strategic manipulation of the starting materials and reaction conditions can, in principle, be directed towards the desired 1-amino product, though this is a less common route for this specific isomer.

Aminomethylation of Ketone Precursors

Aminomethylation, most notably the Mannich reaction, provides another pathway to α-amino ketones. However, the direct application of the Mannich reaction to synthesize this compound is not a commonly cited method. The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In a hypothetical scenario, a propiophenone (B1677668) derivative could serve as the ketone component.

A more relevant, though distinct, approach begins with propiophenone. The α-carbon of propiophenone can be brominated to yield α-bromopropiophenone. wikipedia.org This α-haloketone is a versatile intermediate that can then undergo nucleophilic substitution with ethylamine to introduce the ethylamino group, thereby forming this compound. europa.eu This two-step sequence, starting from propiophenone, is a frequently employed strategy for the synthesis of cathinone (B1664624) derivatives.

| Starting Material | Reagents | Intermediate | Product | Reference |

| Propiophenone | 1. Bromine 2. Ethylamine | α-Bromopropiophenone | This compound | wikipedia.orgeuropa.eu |

Oxidation of Precursor Aminopropanols

The oxidation of precursor amino alcohols is a widely used and effective method for the synthesis of cathinones. europa.eu For this compound, the corresponding precursor would be 1-phenyl-1-(ethylamino)propan-2-ol. This method is particularly advantageous when the precursor amino alcohol is readily available or can be synthesized stereoselectively.

The oxidation of the secondary alcohol group to a ketone can be accomplished using a variety of oxidizing agents. A common method involves the use of potassium permanganate (B83412) in an acidic solution. europa.euresearchgate.net Other oxidizing agents that can be employed include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant can be critical to avoid over-oxidation or side reactions.

This synthetic route is analogous to the synthesis of methcathinone (B1676376) from ephedrine (B3423809) or pseudoephedrine, where the benzylic hydroxyl group is oxidized to a ketone. researchgate.netoup.comoup.com

Stereoselective Synthesis Methodologies for Enantiomers of this compound

This compound possesses a chiral center at the C1 position, meaning it can exist as two enantiomers, (S) and (R). The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a topic of considerable interest. nih.govunodc.org

One of the most effective strategies for obtaining enantiomerically pure cathinones is to start with a chiral precursor. europa.eu For instance, the oxidation of an enantiomerically pure amino alcohol, such as an ephedrine or norephedrine (B3415761) analog, will proceed with retention of configuration at the chiral center, yielding the corresponding enantiomerically pure aminoketone. oup.comoup.com For example, the oxidation of (1R,2S)-ephedrine yields (S)-methcathinone. oup.com A similar approach using the appropriate ethylamino-substituted precursor would yield the desired enantiomer of this compound.

Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. Asymmetric synthesis methodologies, while potentially more complex, offer the ability to control the stereochemistry without relying on a pre-existing chiral center in the starting material. youtube.com Chiral resolution of a racemic mixture, for example, through the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography, is another method to isolate the individual enantiomers. nih.gov

Synthesis of Structurally Related this compound Derivatives

The synthetic routes established for this compound can be readily adapted to produce a variety of structurally related derivatives. These modifications can involve alterations to the alkyl group on the nitrogen atom, as well as substitutions on the phenyl ring.

N-Alkylated Analogs

The synthesis of N-alkylated analogs of this compound involves the introduction of different alkyl groups on the nitrogen atom. This can be achieved through several methods.

One common approach is to use a different primary amine in the reductive amination or nucleophilic substitution reactions described previously. For example, using methylamine (B109427) instead of ethylamine in the reaction with α-bromopropiophenone would yield methcathinone. europa.eu Similarly, using other alkylamines would lead to the corresponding N-alkylated cathinone derivatives. nih.gov

Alternatively, N-alkylation can be performed on a primary amine precursor. For instance, cathinone (2-amino-1-phenyl-1-propanone) can be N-alkylated with an appropriate alkyl halide to introduce the desired alkyl group. cij.gob.mx This allows for the synthesis of a diverse range of N-substituted cathinones. The addition of carbons to the N-terminus is a common modification to alter the properties of the molecule. cij.gob.mx

| Cathinone Derivative | N-Substituent | Synthetic Precursor (Amine) | Reference |

| Methcathinone | Methyl | Methylamine | europa.eu |

| Ethcathinone (B106627) | Ethyl | Ethylamine | encyclopedia.pub |

| N,N-Dimethylcathinone | Di-methyl | Dimethylamine | nih.gov |

The synthesis of these analogs is of interest for structure-activity relationship studies, which aim to understand how modifications to the chemical structure affect the compound's properties. nih.gov

Ring-Substituted Analogs

The synthesis of analogs of this compound with substituents on the phenyl ring is a key area of chemical research, allowing for the exploration of structure-activity relationships. A common strategy for producing these compounds involves a two-step process starting from a substituted propiophenone.

A general and widely applicable method is the α-bromination of a ring-substituted propiophenone, followed by nucleophilic substitution with ethylamine. ljmu.ac.ukresearchgate.net For instance, the synthesis of 4-methylethcathinone (4-MEC) begins with the bromination of 4'-methylpropiophenone (B145568) to yield 2-bromo-4'-methylpropiophenone. This intermediate is then reacted with N-ethylamine to produce the final product. ljmu.ac.uk This synthetic approach can be adapted to a variety of substituted propiophenones to generate a diverse library of ring-substituted analogs.

The following table outlines the synthesis of a representative ring-substituted analog, 4-methylethcathinone, highlighting the key reaction steps.

| Product | Starting Material | Key Intermediates | Reaction Type | Reference |

| 4-Methylethcathinone (4-MEC) | 4'-Methylpropiophenone | 2-Bromo-4'-methylpropiophenone | α-Bromination, Nucleophilic Substitution | ljmu.ac.uk |

Alpha-Substituted Analogs

The synthesis of alpha-substituted analogs of this compound involves the introduction of an alkyl group at the carbon atom adjacent to the carbonyl group (the alpha position). A primary method for achieving this is through the Mannich reaction. organicreactions.orgthermofisher.comwikipedia.orgucla.edubyjus.com This three-component condensation reaction involves an active hydrogen compound (in this case, a ketone like acetophenone), formaldehyde, and a primary or secondary amine (such as ethylamine). organicreactions.orgthermofisher.comwikipedia.orgucla.edubyjus.com The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone. wikipedia.org

Another approach to alpha-alkylation involves the use of a strong base, such as lithium diisopropylamide (LDA), to form an enolate from the parent cathinone, which then reacts with an alkyl halide in an SN2 reaction.

The table below illustrates a general synthetic pathway for an alpha-substituted analog via the Mannich reaction.

| Product | Starting Materials | Key Intermediates | Reaction Type | Reference |

| α-Substituted this compound | Acetophenone, Formaldehyde, Ethylamine | Iminium ion, Enol | Mannich Reaction | organicreactions.orgthermofisher.comwikipedia.orgucla.edubyjus.com |

Chemical Reactions and Transformations of this compound

The chemical behavior of this compound is largely dictated by its two primary functional groups: the ketone and the amine. These groups are susceptible to a variety of chemical transformations.

One of the most significant reactions is the reduction of the β-keto group . This transformation converts the ketone into a secondary alcohol, leading to the formation of the corresponding amino alcohol, N-ethylnorephedrine or N-ethylnorpseudoephedrine, depending on the stereochemistry of the reaction. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common laboratory reagent for this purpose. wikipedia.orgnih.govscirp.org

Another key transformation is N-dealkylation , where the ethyl group is removed from the nitrogen atom. This metabolic process in biological systems leads to the formation of the primary amine analog, cathinone. wikipedia.org

The stability of this compound is also a critical aspect of its chemistry. Like other cathinones, its stability is influenced by factors such as pH and temperature. Generally, cathinones exhibit greater stability in acidic conditions and are more prone to degradation in alkaline environments. ojp.govnih.govresearchgate.net Elevated temperatures can also accelerate the degradation process. ojp.gov The presence of the β-keto group makes the molecule susceptible to thermal degradation, particularly during analysis by gas chromatography-mass spectrometry (GC-MS), which can lead to the formation of degradation products.

The following table summarizes the key chemical reactions and transformations of this compound.

| Reaction/Transformation | Reagents/Conditions | Product(s) | Reference |

| Reduction of β-keto group | Sodium Borohydride | N-Ethylnorephedrine/N-Ethylnorpseudoephedrine | wikipedia.orgnih.govscirp.org |

| N-Dealkylation | Metabolic processes | Cathinone | wikipedia.org |

| Degradation | Alkaline pH, Elevated Temperature | Various degradation products | ojp.govnih.govresearchgate.net |

Metabolic Pathways and Biotransformation of 1 Ethylamino 1 Phenylpropan 2 One

In Vitro Metabolic Studies of 1-(Ethylamino)-1-phenylpropan-2-one

In vitro models are essential for characterizing the metabolic pathways of new psychoactive substances. Human liver microsomes (HLM) are a key tool in these investigations, as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions. frontiersin.orgpharmaron.com

Hepatic Microsomal Metabolism Investigations

Studies utilizing pooled human liver microsomes (pHLM) have been conducted to investigate the metabolism of synthetic cathinones. nih.gov These in vitro systems allow for the identification of metabolites formed through various enzymatic reactions. For instance, the incubation of cathinone (B1664624) derivatives with HLM in the presence of NADPH, a necessary cofactor for CYP450 enzymes, initiates Phase I metabolic processes. frontiersin.orgnih.gov The metabolites are then typically identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution-tandem mass spectrometry (LC-HR-MS/MS). nih.gov

The metabolic stability of related compounds, such as N-ethyl pentedrone, has been evaluated using liver microsomes from different species, including humans, rats, and mice, revealing species-specific differences in metabolic rates. semanticscholar.org For many synthetic cathinones, in vitro studies have demonstrated that the primary metabolic pathways involve N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring or alkyl chain. researchgate.netnih.gov

Identification of Phase I Metabolites

The phase I metabolism of this compound proceeds through several key pathways, leading to the formation of various metabolites.

A principal metabolic pathway for N-alkylated cathinones is N-dealkylation. researchgate.netnih.gov In the case of this compound, this involves the removal of the ethyl group from the nitrogen atom. This enzymatic process, catalyzed by CYP450 enzymes, leads to the formation of its primary amine metabolite, cathinone. wikipedia.orgnih.gov This N-deethylation reaction is a common step in the metabolism of many synthetic cathinones. nih.gov

Table 1: N-Dealkylation Metabolite of this compound

| Precursor Compound | Metabolic Pathway | Metabolite |

| This compound | N-Deethylation | Cathinone |

The reduction of the β-keto group is another significant metabolic transformation for cathinone derivatives. researchgate.netnih.govwikipedia.org This reaction converts the ketone functional group into a hydroxyl group, resulting in the formation of the corresponding amino alcohols. savemyexams.comchemguide.co.uk For this compound, carbonyl reduction yields norephedrine (B3415761) and pseudoephedrine isomers. Subsequent N-dealkylation of these reduction products can also occur, leading to the formation of norephedrine and phenylpropanolamine. oup.com

Table 2: Carbonyl Reduction Metabolites of this compound

| Precursor Compound | Metabolic Pathway | Metabolite |

| This compound | Carbonyl Reduction | Ethylephedrine / Ethyl-pseudoephedrine |

| Ethylephedrine / Ethyl-pseudoephedrine | N-Dealkylation | Norephedrine / Phenylpropanolamine |

Hydroxylation is a common Phase I metabolic reaction that introduces a hydroxyl group onto the molecule, typically on the aromatic ring or the alkyl side chain. researchgate.net For synthetic cathinones with an alkyl substituent on the aromatic ring, such as the tolyl moiety in 4-methyl-N-ethyl-cathinone (4-MEC), hydroxylation of this methyl group has been observed. nih.gov While this compound lacks an alkyl substituent on the phenyl ring, aromatic hydroxylation is a potential metabolic pathway, although it is generally considered a minor route for many synthetic cathinones. researchgate.net

Further oxidation of hydroxylated metabolites can lead to the formation of carboxylic acids. For example, in the metabolism of 4-MEC, the hydroxylated methyl group on the tolyl ring can be further oxidized to a carboxylic acid metabolite. nih.govnih.gov This indicates that if hydroxylation of the ethyl group on the nitrogen atom of this compound were to occur, subsequent oxidation could potentially lead to a carboxylic acid derivative.

Identification of Phase II Metabolites (e.g., Glucuronidation Conjugates)

Phase II metabolism of xenobiotics, including synthetic cathinones, involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. This process, known as conjugation, significantly increases the water solubility of the metabolites, facilitating their excretion from the body. uomustansiriyah.edu.iq For this compound and related cathinones, glucuronidation is a primary Phase II metabolic pathway. researchgate.netfrontiersin.org

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the metabolite. nih.govnih.gov In the case of cathinones, this conjugation typically occurs at a hydroxyl group that is introduced during Phase I metabolism, most commonly through the reduction of the β-keto group. researchgate.netnih.gov The resulting glucuronide conjugates are more hydrophilic and are readily eliminated, primarily in the urine. uomustansiriyah.edu.iqfrontiersin.org

Research using in vitro models with human liver microsomes has demonstrated that for many synthetic cathinones, the sole Phase II transformation identified is the conjugation with glucuronic acid. researchgate.net Studies on structurally similar cathinones, such as 4-methyl-N-ethyl-cathinone, have confirmed the formation of glucuronides from hydroxylated metabolites. kcl.ac.ukmdpi.com The identification of these glucuronide conjugates is crucial for forensic and clinical toxicology, as they can serve as reliable biomarkers of intake, extending the detection window beyond that of the parent compound. researchgate.net The general process involves the loss of the glucuronide moiety (176.0315 u) during mass spectrometry analysis, which helps in the identification of these conjugates. frontiersin.org

Table 1: Identified Phase II Metabolite for Cathinone Derivatives This table is interactive. You can sort and filter the data.

| Parent Compound Class | Metabolic Reaction | Conjugate Type | Significance |

|---|---|---|---|

| Synthetic Cathinones | Conjugation of Phase I hydroxylated metabolites | Glucuronide | Primary route of elimination, biomarker for consumption researchgate.netfrontiersin.org |

| 4-MPD (Cathinone Derivative) | Glucuronidation of mono-hydroxylated metabolite | Glucuronide | Identified as the main Phase II metabolite in vitro kcl.ac.uk |

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of this compound is mediated by a variety of enzymatic systems, primarily categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to enhance water solubility. openanesthesia.org

Role of Cytochrome P450 Isoforms (e.g., CYP2D6)

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is responsible for the Phase I metabolism of a vast number of xenobiotics, including approximately 70-80% of all drugs in clinical use. openanesthesia.orgnih.gov These enzymes catalyze oxidative, reductive, and hydrolytic reactions. openanesthesia.org

For synthetic cathinones, the CYP system is critically involved in their initial breakdown. mdpi.com Specifically, the CYP2D6 isoform has been identified as a key enzyme in the metabolism of several cathinone derivatives. nih.gov CYP2D6 is a highly polymorphic enzyme, meaning its activity can vary significantly among individuals, which can affect the rate of metabolism. wikipedia.orgnih.gov Studies on mephedrone, a structurally related cathinone, have shown that CYP2D6 mediates its metabolic disposition. nih.gov Likewise, research on methylmethcathinone and methoxymethcathinone revealed that their primary metabolic pathways, including hydroxylation and demethylation, were catalyzed by CYP2D6. nih.gov Given that this compound is an N-alkylated cathinone, it is anticipated that CYP2D6 plays a significant role in its N-dealkylation to form cathinone. nih.govwikipedia.org This metabolic step is crucial as the resulting metabolite, cathinone, is also pharmacologically active. wikipedia.org

Table 2: Role of CYP2D6 in Cathinone Metabolism This table is interactive. You can sort and filter the data.

| CYP Isoform | Substrate Class | Metabolic Reaction | Significance |

|---|---|---|---|

| CYP2D6 | N-Alkylated Cathinones | N-dealkylation, Hydroxylation | Key enzyme in Phase I metabolism; polymorphic nature affects metabolic rate nih.govnih.govnih.gov |

| CYP2D6 | Mephedrone | Metabolic disposition | Genetic variation in CYP2D6 impacts metabolism nih.gov |

| CYP2D6 | Methylmethcathinone | Hydroxylation, Demethylation | Primary catalyzing enzyme nih.gov |

Other Relevant Enzyme Systems

Besides the prominent role of the CYP450 system, other enzymes are involved in the metabolism of cathinones. For Phase I metabolism, non-CYP enzymes such as aldo-keto reductases can contribute to the reduction of the β-keto group to a hydroxyl group, a common pathway for nearly all synthetic cathinones. researchgate.netopenanesthesia.orgresearchgate.net

For Phase II metabolism, the UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for the glucuronidation of the hydroxylated metabolites formed during Phase I. nih.govnih.gov In some cathinone derivatives, particularly those with a catechol structure (which this compound lacks), Catechol-O-methyltransferase (COMT) can also be involved in the metabolic process. nih.gov Additionally, sulfotransferases (SULTs) represent another class of Phase II enzymes that can catalyze the sulfation of hydroxyl metabolites, although glucuronidation appears to be the more predominant pathway for many cathinones. nih.gov

Comparative Metabolic Profiles with Structurally Related Cathinones

The metabolic profile of this compound (ethcathinone) is best understood by comparing it to other cathinones with similar chemical structures. Synthetic cathinones can be broadly grouped based on their substitution patterns, with ethcathinone (B106627) belonging to the N-alkylated cathinone group. nih.gov

The common metabolic pathways for synthetic cathinones include:

Reduction of the β-keto group: This is a near-universal metabolic step for cathinones, resulting in the formation of a hydroxyl group. researchgate.netresearchgate.net

Hydroxylation: This can occur on the aromatic ring or the alkyl side chain. researchgate.net

N-dealkylation: This is a principal pathway for N-alkylated cathinones like ethcathinone. nih.gov

This compound is itself an active metabolite of the prodrug diethylcathinone, formed through N-deethylation. wikipedia.org Further metabolism of ethcathinone is expected to involve N-deethylation to produce cathinone. wikipedia.org This contrasts with methcathinone (B1676376) (N-methylcathinone), which undergoes N-demethylation.

The metabolism of cathinone itself is stereoselective, with the S-(-)-enantiomer being metabolized to norephedrine and the R-(+)-enantiomer to cathine. researchgate.net This highlights how the specific structure and stereochemistry of each cathinone derivative can lead to different metabolic products. While many synthetic cathinones share overarching metabolic pathways, the specific metabolites formed and their relative abundance are dependent on the unique substituents of each molecule. researchgate.netresearchgate.net

Table 3: Comparative Metabolic Pathways of Selected Cathinones This table is interactive. You can sort and filter the data.

| Compound | Key Structural Feature | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|---|

| Cathinone | Primary amine | Keto reduction | Cathine, Norephedrine researchgate.net |

| Methcathinone | N-methyl | N-demethylation, Keto reduction | Cathinone, Ephedrine (B3423809) researchgate.net |

| This compound (Ethcathinone) | N-ethyl | N-deethylation, Keto reduction | Cathinone, N-ethyl-norephedrine |

| Diethylcathinone | N,N-diethyl | N-deethylation (prodrug activation) | Ethcathinone wikipedia.org |

| Mephedrone (4-methylmethcathinone) | N-methyl, 4-methyl on phenyl ring | N-demethylation, Hydroxylation of tolyl group, Keto reduction | Normephedrone, Hydroxytolyl derivatives mdpi.com |

Analytical Methods for the Detection and Characterization of 1 Ethylamino 1 Phenylpropan 2 One

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in forensic and analytical chemistry for separating complex mixtures and quantifying specific components. For 1-(Ethylamino)-1-phenylpropan-2-one and related synthetic cathinones, several techniques are employed, often in conjunction with mass spectrometry for definitive identification. The structural similarity among cathinone (B1664624) analogs presents a significant analytical challenge, necessitating high-resolution separation techniques. nih.gov

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.govlongdom.org The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Research has shown that GC-MS is frequently used for drug analysis due to its typically shorter elution times compared to other methods. nih.gov However, a notable consideration for cathinones is their potential for thermal degradation under the high temperatures required for GC analysis. nih.gov For the analysis of related phenylpropanone compounds, specific GC parameters have been established, such as an oven temperature program starting at 100°C and ramping up to 250°C. longdom.org Dynamic headspace sampling (DHS) can also be coupled with GC-MS to analyze for trace amounts of these compounds in seized materials. researchgate.net

Table 1: Example GC-MS Parameters for Phenylpropanone Analysis

| Parameter | Value |

|---|---|

| Injector Temperature | 280°C |

| Interface Transfer Line | 300°C |

| Ion Source Temperature | 180°C |

| Oven Program | 100°C to 250°C at 10°C/min |

| Carrier Gas | Helium |

| Column Type | Elite-5MS or similar |

Data synthesized from multiple sources for illustrative purposes. nih.govlongdom.org

Liquid Chromatography with Mass Spectrometry (LC-MS)

Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are thermally labile or less volatile. nih.gov This technique separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, for detection and identification.

LC-MS and its high-resolution variant, LC-MS/MS, are commonly used for the analysis of synthetic cathinones in various matrices. researchgate.netnih.gov The development of an LC-MS/MS method for a structurally similar compound, N-ethyl-α-ethyl-phenethylamine (ETH), demonstrated excellent sensitivity with a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.gov For analyzing polar compounds like cathinones in complex samples such as food products, specific extraction protocols using acidified methanol (B129727) have been developed to ensure efficient recovery before LC-MS/MS analysis. eurl-pesticides.eu

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 enable rapid and highly efficient separations, often surpassing the performance of both GC and LC for certain applications. nih.gov The selectivity in SFC can be significantly different from that in LC, allowing for the separation of compounds that may co-elute in other systems. nih.gov

Table 2: UHPSFC Parameters for Synthetic Cathinone Separation

| Parameter | Description |

|---|---|

| Stationary Phases | Torus and Trefoil columns; BEH 2-ethylpyridine; CSH Fluoro-Phenyl |

| Mobile Phase | Carbon Dioxide (CO2) with organic modifiers (e.g., Methanol) |

| Additives | Ammonium formate, Ammonium hydroxide, Ammonium acetate |

Data sourced from comparative studies on cathinone analysis. nih.govnih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge and size within a narrow capillary filled with an electrolyte solution under an electric field. mdpi.com CE offers several advantages, including rapid analysis times, low consumption of reagents and samples, and extremely high separation efficiency. mdpi.com

CE has been successfully applied to the separation of synthetic cathinones. cfsre.org A significant application of CE in this field is enantioselective separation—the ability to separate chiral (mirror-image) isomers of a compound. The stereochemistry of cathinones can greatly influence their biological activity. mdpi.comresearchgate.net This is achieved by adding chiral selectors, such as cyclodextrins (e.g., beta-cyclodextrin), to the background electrolyte, which interact differently with each enantiomer, leading to their separation. nih.govmdpi.comresearchgate.net Studies have demonstrated the successful resolution of enantiomers for multiple synthetic cathinones by using a combination of an ionic liquid and a cyclodextrin (B1172386) as buffer co-additives. mdpi.comresearchgate.net

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive elucidation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the precise structure of organic molecules. It works by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in a molecule. This allows for the mapping of the carbon skeleton and the arrangement of protons, confirming the identity and structure of a compound like this compound. cfsre.org

While a specific spectrum for this compound is not detailed in the reviewed literature, data from structurally similar compounds allow for the prediction of its key spectral features. For instance, ¹H NMR spectra of related phenylpropanones show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the aliphatic protons of the propane (B168953) and ethyl groups. rsc.orgrsc.org Similarly, ¹³C NMR provides distinct signals for each carbon atom, including the carbonyl carbon (C=O) of the ketone group, which typically appears at a characteristic downfield chemical shift. rsc.orgrsc.org The combination of ¹H and ¹³C NMR, along with two-dimensional NMR experiments, can provide unambiguous structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Phenyl Group (C₆H₅) | 7.2 - 7.6 (multiplet) | 128 - 138 |

| Methine (CH) | ~4.5 - 5.0 (quartet) | ~60 - 70 |

| Methyl (CH₃ on propane) | ~1.2 - 1.5 (doublet) | ~15 - 25 |

| Methylene (CH₂ on ethyl) | ~2.5 - 3.0 (quartet) | ~40 - 50 |

| Methyl (CH₃ on ethyl) | ~1.0 - 1.3 (triplet) | ~10 - 15 |

| Carbonyl (C=O) | N/A | ~195 - 205 |

Values are estimations based on data from structurally related compounds. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for the structural elucidation of synthetic cathinones by providing information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common technique used for the analysis of seized drug samples. The IR spectrum of this compound, like other synthetic cathinones, exhibits characteristic absorption bands. A study of seized products containing N-ethylcathinone revealed an intense absorption band in the range of 1700–1674 cm⁻¹, which corresponds to the carbonyl (C=O) stretching vibration. uva.nl Another key feature is a medium to strong peak between 1605–1580 cm⁻¹, indicating the stretching vibrations of the aromatic ring (C=C). Additionally, bands with relatively low intensity are often observed near 2700–2400 cm⁻¹, which are characteristic of an amine salt. uva.nl The presence of a mono-substituted benzene (B151609) ring can be confirmed by out-of-plane C-H bending bands typically found between 770–730 cm⁻¹ and 710–690 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy offers a complementary vibrational spectroscopy technique that is non-destructive and requires minimal sample preparation. For cathinone derivatives, the carbonyl stretch is a characteristic feature in the Raman spectrum, appearing at approximately 1692 cm⁻¹. d-nb.info The aromatic C=C ring stretch vibrations are also prominent, typically observed around 1598 cm⁻¹. d-nb.info While specific and detailed Raman spectral data for this compound is not extensively published in isolation, the technique has been successfully used to discriminate between different cathinone isomers, which is a significant challenge in forensic analysis. uzh.ch

Below is a table summarizing the characteristic vibrational spectroscopy data for N-ethylcathinone and related compounds.

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| Infrared (IR) | Carbonyl (C=O) Stretch | 1700–1674 | uva.nl |

| Aromatic (C=C) Stretch | 1605–1580 | uva.nl | |

| Amine Salt | 2700–2400 | uva.nl | |

| Mono-substituted Benzene (C-H bend) | 770–730 and 710–690 | nih.gov | |

| Raman | Carbonyl (C=O) Stretch | ~1692 | d-nb.info |

| Aromatic (C=C) Stretch | ~1598 | d-nb.info |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of synthetic cathinones, providing highly accurate mass measurements that allow for the determination of elemental compositions of the parent molecule and its fragment ions. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

The fragmentation of this compound under electron ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), is characterized by α-cleavage, leading to the formation of a prominent iminium ion. For N-ethylcathinone, this results in a base peak at a mass-to-charge ratio (m/z) of 58. nih.gov This iminium ion (C₃H₈N⁺) is a key diagnostic fragment for cathinones with an ethylamino side chain. nih.gov

When analyzed using soft ionization techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), protonated N-alkylated cathinones exhibit different fragmentation pathways. For secondary amines like N-ethylcathinone, a dominant pathway is the loss of a water molecule (H₂O). wvu.edu A study on the fragmentation of derivatized N-ethylcathinone (with TFAA) showed a characteristic ion at m/z 124, corresponding to [C₂H₅–N≡C–CF₃]⁺, although with low relative abundance. nih.gov Another notable fragment ion observed for N-ethylcathinone is at m/z 140, which is more abundant than in its isomer buphedrone (B1655700) and is thought to arise from a rearrangement of the ethyl group. nih.gov

The following table presents key HRMS fragmentation data for this compound.

| Ionization Technique | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Reference |

| EI | [M]⁺˙ | 58 | [CH₃CH=NHCH₂CH₃]⁺ (Iminium ion) | nih.gov |

| EI (derivatized) | [M-TFA]⁺ | 124 | [C₂H₅–N≡C–CF₃]⁺ | nih.gov |

| EI (derivatized) | [M-TFA]⁺ | 140 | Rearrangement product | nih.gov |

| ESI-MS/MS | [M+H]⁺ | [M+H - H₂O]⁺ | Loss of water | wvu.edu |

Advanced Analytical Approaches

To address the challenges of rapid screening and isomer differentiation, several advanced analytical techniques have been applied to the analysis of synthetic cathinones.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. rsc.org This makes it an attractive alternative to conventional GC-MS and LC-MS methods, especially for high-throughput screening of seized materials. rsc.org DART-MS has been successfully used for the detection and characterization of synthetic cathinones, often referred to as "bath salts". researchgate.net The technique can differentiate between isobaric and closely related cathinones, including mixtures, through high mass accuracy measurements and in-source collision-induced dissociation (CID). rsc.orgresearchgate.net

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is another ambient ionization technique that allows for the direct analysis of analytes on a surface. A solvent spray is directed onto the sample surface, and the desorbed ions are then analyzed by a mass spectrometer. This technique has found broad applications in various fields, including forensic analysis. While specific studies on the application of DESI-MS for this compound are limited, its utility for the rapid analysis of other drugs and metabolites from various surfaces suggests its potential for the screening of synthetic cathinones.

Ion Mobility Spectrometry Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric compounds that have the same mass. nih.govnih.gov Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry (TIMS-TOFMS) has been shown to be a powerful tool for the isomer-specific identification of ring-substituted cathinones. uva.nlnih.gov For example, this technique can differentiate between methylethcathinone (MEC) isomers (2-MEC, 3-MEC, and 4-MEC) based on their specific ion mobilities. uva.nl Given that this compound is an isomer of other synthetic cathinones like buphedrone, IMS-MS presents a promising approach for their unambiguous identification.

Challenges in Analytical Characterization

The analytical characterization of this compound is not without its challenges, primarily related to its thermal instability and the existence of closely related isomers.

Thermal Instability: Synthetic cathinones are known to be thermally labile, which can lead to their degradation during analysis by GC-MS, a technique that employs high temperatures in the injection port. nih.govoup.comresearchgate.net The β-keto functional group makes these compounds susceptible to in-situ thermal degradation, often through oxidative decomposition, resulting in the loss of two hydrogen atoms. nih.govoup.com This degradation can lead to the formation of artifacts with a characteristic mass shift of -2 Da in the mass spectrum, complicating data interpretation. nih.govoup.com To minimize thermal degradation, it is recommended to use lower injection port temperatures, reduce the residence time of the sample in the inlet, and use deactivated inlet liners. oup.comojp.gov

Isomer Differentiation: A significant challenge in the forensic analysis of this compound is distinguishing it from its structural isomers, such as buphedrone (2-(methylamino)-1-phenylbutan-1-one) and others. These isomers often exhibit very similar mass spectra under standard EI-GC-MS conditions, making their individual identification difficult without the use of reference standards. nih.gov For instance, both N-ethylcathinone and buphedrone can produce similar fragment ions. nih.gov Derivatization of the amine group prior to GC-MS analysis can improve chromatographic resolution and lead to more distinct fragmentation patterns, aiding in isomer differentiation. nih.gov Furthermore, the potential for polymorphism in cathinone hydrochloride salts can lead to different IR and Raman spectra, which adds another layer of complexity to their identification. uzh.chresearchgate.net Advanced techniques like IMS-MS are proving to be invaluable in overcoming the challenge of isomer differentiation. nih.gov

Strategies for Thermal Stability Improvement (e.g., Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for the analysis of synthetic cathinones. oup.comojp.gov However, the β-keto-phenethylamine structure of compounds like this compound makes them susceptible to thermal degradation in the hot GC inlet, which can lead to ambiguous results and hinder accurate quantification. oup.comoup.com A common degradation pathway involves the loss of two hydrogen atoms, resulting in the formation of an enamine or imine. ojp.gov To mitigate this and improve chromatographic performance, derivatization is a frequently employed strategy. ojp.govnih.gov

Derivatization chemically modifies the analyte to create a more thermally stable and volatile compound, often leading to improved peak shapes and more informative mass spectra. ojp.govnih.gov For secondary amines like this compound, acylation is a common and effective derivatization approach. rsc.org This involves reacting the amino group with an acylating agent, typically an anhydride (B1165640).

Several acylating reagents have been evaluated for the derivatization of synthetic cathinones. rsc.org Studies have shown that reagents such as pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and heptafluorobutyric anhydride (HFBA) are effective. rsc.orgresearchgate.net These reagents react with the ethylamino group of this compound to form more stable amide derivatives. nih.gov The resulting derivatives are less prone to thermal degradation and often produce more characteristic mass spectra, aiding in structural elucidation and identification. nih.gov For instance, derivatization with TFAA has been shown to improve the chromatographic separation of N-ethylcathinone from other cathinones like buphedrone, which can otherwise show poor resolution and similar fragmentation patterns. nih.gov

Another approach involves a one-step in-matrix derivatization-extraction method using ethyl chloroformate (ECF). nih.gov This method allows for the simultaneous derivatization and extraction of cathinones from biological matrices like oral fluid, simplifying the analytical workflow. nih.gov

While derivatization is a powerful tool, it is not without its challenges. The reaction conditions, such as temperature and incubation time, must be carefully optimized to ensure complete derivatization and avoid the formation of byproducts. rsc.org Furthermore, some derivatization schemes, particularly those targeting the ketone functional group, have shown limited success with cathinones, suffering from low yields or the formation of multiple stereoisomeric products. ojp.gov

| Derivatizing Agent | Abbreviation | Analyte(s) | Key Findings | Reference |

|---|---|---|---|---|

| Pentafluoropropionic Anhydride | PFPA | Synthetic Cathinones (including N-ethylcathinone) | Produces stable derivatives with good chromatographic properties. Considered one of the best choices for validation parameters. | rsc.orgresearchgate.netd-nb.info |

| Trifluoroacetic Anhydride | TFAA | Synthetic Cathinones (including N-ethylcathinone) | Improves chromatographic separation and provides more distinct mass fragmentation patterns for closely related cathinones. | nih.govrsc.org |

| Heptafluorobutyric Anhydride | HFBA | Synthetic Cathinones | Generates derivatives with good validation parameters and can produce more ions and multi-fragmentation patterns in mass spectrometry. | rsc.orgresearchgate.net |

| Ethyl Chloroformate | ECF | Amphetamines and Cathinones | Enables a simple one-step in-matrix derivatization and extraction, suitable for rapid analysis. | nih.gov |

| Acetic Anhydride | AA | Synthetic Cathinones | Derivatives can provide high relative abundance for many examined drugs. | researchgate.net |

Isomer Separation and Identification Methodologies

The analysis of this compound is further complicated by the potential presence of isomers, which can include positional isomers and enantiomers (chiral isomers). Differentiating between these isomers is crucial as they can exhibit different pharmacological and toxicological properties, and their legal status may vary. restek.comresearchgate.net

Positional Isomers:

Positional isomers of synthetic cathinones have the same molecular formula but differ in the position of substituents on the aromatic ring or the alkyl chain. In some cases, isomeric byproducts can be formed during synthesis. For instance, the synthesis of N-ethylcathinone can sometimes lead to the formation of its phenylacetone-based isomer, iso-ethcathinone. nih.gov These isomers can be difficult to distinguish using standard GC-MS methods alone due to similar retention times and mass spectra. researchgate.netnih.gov However, derivatization can aid in their differentiation. researchgate.net Capillary electrophoresis (CE) has also been shown to be effective in separating positional isomers of cathinones. nih.gov

Enantiomers (Chiral Isomers):

This compound possesses a chiral center at the carbon atom bearing the amino group, meaning it exists as a pair of enantiomers (R- and S-isomers). These enantiomers are non-superimposable mirror images and often exhibit different biological activities. researchgate.netnih.gov Since many synthetic routes for cathinones are not stereospecific, the resulting product is often a racemic mixture (a 50:50 mixture of both enantiomers). researchgate.net The separation of these enantiomers, known as chiral separation, is essential for a complete toxicological and pharmacological assessment.

Several analytical techniques have been successfully employed for the chiral separation of cathinone derivatives:

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a widely used direct method for enantioseparation. researchgate.net CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the enantioseparation of a wide range of synthetic cathinones. researchgate.net Another approach involves using a chiral mobile phase additive, where a chiral selector is added to the mobile phase and separation is achieved on a conventional achiral column. nih.govchiralpedia.com

Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govnih.gov In this method, a chiral selector, most commonly a cyclodextrin (CD) derivative, is added to the background electrolyte. nih.govnih.govresearchgate.net The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities in the electric field, enabling their separation. nih.govmdpi.com Various modified β-cyclodextrins, such as sulfated-β-CD and acetyl-β-CD, have been successfully used as chiral selectors for the enantioseparation of numerous cathinone derivatives, including N-ethylated analogs. nih.govnih.gov

Indirect Chiral Separation by GC-MS: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net Trifluoroacetyl-L-prolyl chloride (L-TPC) is a commonly used CDA for the chiral separation of cathinone derivatives by GC-MS. researchgate.net

| Methodology | Principle | Key Parameters/Reagents | Application to Cathinones | Reference |

|---|---|---|---|---|

| HPLC with Chiral Stationary Phase (CSP) | Direct separation based on differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based CSPs (e.g., Chiralpak AS-H). Mobile phase often a mixture of n-hexane/isopropanol/diethylamine. | Effective for baseline separation of numerous cathinone enantiomers. | researchgate.netnih.gov |

| Capillary Electrophoresis (CE) with Chiral Selector | Direct separation based on differential mobility of transient diastereomeric complexes formed between enantiomers and a chiral selector in the background electrolyte. | Cyclodextrin derivatives (e.g., sulfated-β-CD, acetyl-β-CD) as chiral selectors. Optimized buffer pH and concentration. | Successfully applied to the enantioseparation of a wide range of cathinone derivatives, including simultaneous separation of multiple compounds. | nih.govnih.govresearchgate.net |

| Indirect GC-MS with Chiral Derivatizing Agent (CDA) | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. | Chiral derivatizing agents such as trifluoroacetyl-L-prolyl chloride (L-TPC). | Allows for the chiral separation of cathinones using standard GC-MS instrumentation. | researchgate.net |

| LC-MS/MS with specific stationary phases | Separation of positional isomers that are isobaric and not easily distinguished by MS/MS alone. | Raptor Biphenyl column, which provides strong pi-interactions. | Achieves separation of ortho, meta, and para isomers of cathinones like methylmethcathinone (MMC) and methylethcathinone (MEC). | restek.com |

In Vitro Pharmacological Mechanisms of 1 Ethylamino 1 Phenylpropan 2 One

Interaction with Monoamine Transporters (DAT, NET, SERT)

Ethcathinone (B106627), like other substituted cathinones, exerts its primary pharmacological effects by interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). acs.org These transporters are crucial for regulating the concentration of their respective neurotransmitters in the synaptic cleft. Ethcathinone's interaction with these transporters involves both the inhibition of neurotransmitter reuptake and the promotion of their release.

Reuptake Inhibition Properties

In vitro studies using human embryonic kidney (HEK 293) cells expressing the human monoamine transporters have been conducted to determine the potency of ethcathinone in inhibiting the reuptake of dopamine, norepinephrine, and serotonin. The half-maximal inhibitory concentrations (IC₅₀), which represent the concentration of the drug required to inhibit 50% of the transporter activity, have been quantified.

One study reported that ethcathinone inhibited the human norepinephrine transporter (hNET) with the highest potency, followed by the human dopamine transporter (hDAT), and showed the least potency at the human serotonin transporter (hSERT). researchgate.net The specific IC₅₀ values from this research are presented in the table below.

Table 1: Reuptake Inhibition Potency (IC₅₀) of Ethcathinone at Human Monoamine Transporters

| Transporter | IC₅₀ (nM) |

|---|---|

| hDAT | 610 |

| hNET | 190 |

| hSERT | 6800 |

Data sourced from Simmler et al., 2013. researchgate.net

These findings indicate that ethcathinone is a more potent inhibitor of norepinephrine and dopamine reuptake compared to serotonin reuptake.

Neurotransmitter Release Mechanisms (e.g., Dopamine, Noradrenaline, Serotonin Efflux)

In addition to inhibiting reuptake, ethcathinone can also induce the release, or efflux, of monoamine neurotransmitters from presynaptic terminals. This is a key mechanism shared by many psychostimulant compounds. The potency of a substance to induce neurotransmitter release is measured by its half-maximal effective concentration (EC₅₀).

Research has shown that ethcathinone is a potent releaser of norepinephrine. researchgate.net It also induces the release of dopamine, albeit with lower potency compared to its effect on norepinephrine. Its ability to release serotonin is significantly weaker. researchgate.net The EC₅₀ values for ethcathinone-induced monoamine release are summarized in the following table.

Table 2: Monoamine Release Potency (EC₅₀) of Ethcathinone

| Neurotransmitter | EC₅₀ (nM) |

|---|---|

| Dopamine (DA) | >10,000 |

| Norepinephrine (NE) | 129 |

| Serotonin (5-HT) | >10,000 |

Data sourced from Simmler et al., 2013. researchgate.net

These results highlight that the primary mechanism of ethcathinone regarding neurotransmitter release is its potent effect on norepinephrine efflux.

Comparative Potency and Selectivity Profiles with Other Cathinones

The pharmacological profile of ethcathinone can be better understood when compared to other synthetic cathinones. In general, cathinones can be broadly categorized based on their relative activities at the different monoamine transporters. nih.gov

Compared to a classic cathinone (B1664624) like methcathinone (B1676376), which is a potent dopamine and norepinephrine releaser with little effect on serotonin, ethcathinone displays a similar preference for catecholamine systems. mdpi.com However, the N-ethyl substitution in ethcathinone appears to modulate its activity. For instance, in comparison to cathinone and methcathinone, ethcathinone shows a more pronounced norepinephrine-releasing effect. researchgate.netmdpi.com

In a comparative study, ethcathinone was grouped with other cathinones like 3-fluoromethcathinone (B604977) (3-FMC) as being predominantly norepinephrine and dopamine uptake inhibitors and norepinephrine releasers. researchgate.net This profile distinguishes it from other cathinones like mephedrone, which exhibit more potent serotonin releasing properties. researchgate.net

Receptor Binding Affinities and Functional Modulation

While the primary targets of ethcathinone are the monoamine transporters, its potential interaction with various postsynaptic receptors is also a critical aspect of its pharmacological profile. However, detailed binding affinity data for ethcathinone at dopamine and serotonin receptors are limited in the scientific literature.

Dopamine Receptor (DAR) Interactions

Specific in vitro binding studies to determine the affinity (Ki) of ethcathinone for dopamine receptor subtypes (e.g., D₁, D₂, etc.) are not extensively reported. One study that investigated a range of synthetic cathinones reported that, in general, these compounds have lower affinities for neurotransmitter receptors compared to their potencies at monoamine transporters. The same study indicated that none of the tested cathinones, which included ethcathinone, exhibited relevant binding to a panel of monoamine receptors. researchgate.net Another study reported a dopamine transporter binding affinity (Ki) for ethcathinone of 1,014 nM. ub.edu However, direct and quantitative binding data for dopamine receptors remains scarce.

Serotonin Receptor (SRR) Interactions (e.g., 5-HT₂A)

Adrenergic Receptor (ADR) Interactions (e.g., α1, α2)

The primary interaction of ethcathinone with the adrenergic system appears to be indirect, primarily through its action on norepinephrine transporters rather than direct binding to postsynaptic adrenergic receptors. Research has characterized ethcathinone as a moderately active releaser of norepinephrine, with an EC50 value of 99.3 nM. wikipedia.org This action increases the concentration of norepinephrine in the synaptic cleft, leading to the stimulation of adrenergic receptors.

Currently, there is a lack of specific data in published literature detailing the direct binding affinities (e.g., Ki values) of ethcathinone for α1 and α2 adrenergic receptor subtypes. While its downstream effects are mediated by these receptors due to increased norepinephrine levels, its capacity as a direct agonist or antagonist at these sites has not been thoroughly documented.

Trace Amine-Associated Receptor 1 (TAAR-1) Binding

The interaction between ethcathinone and Trace Amine-Associated Receptor 1 (TAAR-1) is not well-established in scientific literature. However, evidence shows that TAAR1 is a target for structurally related psychostimulant compounds, such as amphetamines. nih.gov Given that ethcathinone is a phenethylamine (B48288) and cathinone derivative, it is plausible that it may also interact with TAAR-1. TAAR1 is known to modulate monoaminergic systems, and its activation can influence dopamine and norepinephrine signaling. nih.gov Nevertheless, without direct experimental binding and functional assay data for ethcathinone, its role as a TAAR-1 ligand remains speculative and an area for future investigation.

Cellular and Molecular Effects

Cholinergic Neurotransmission Modulation

The direct modulatory effects of ethcathinone on cholinergic neurotransmission are not extensively documented. Research on related psychostimulants, such as amphetamines and cocaine, has indicated an ability to increase the release of the neurotransmitter acetylcholine (B1216132). nih.gov This suggests a potential, though unconfirmed, mechanism for ethcathinone. The broader class of synthetic cathinones is only beginning to be explored for its effects on the cholinergic system, highlighting this as a nascent area of research. nih.gov

Influence on Intracellular Signaling Pathways

While studies focusing specifically on ethcathinone's influence on intracellular signaling are limited, research into other synthetic cathinones provides insight into potential pathways. For instance, the repeated administration of the synthetic cathinone α-PVT has been shown to potentially activate Toll-like receptor 4 (TLR4), which can lead to neuroinflammation via the TLR-mediated NF-κB and MAPK signaling pathways. nih.gov This activation may result in the production of pro-inflammatory cytokines. nih.gov Chronic neuroinflammation is known to cause elevated levels of cytokines derived from glial cells, which can exert neurotoxic effects on neurons. nih.gov These findings suggest that similar neuroinflammatory signaling cascades could be a component of the cellular effects of the broader synthetic cathinone class.

Effects on Acetylcholinesterase (AChE) Activity

There is currently no direct research available on the effects of ethcathinone on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. However, in a pioneering study on chloro-cathinones, it was demonstrated for the first time that this class of compounds can inhibit AChE. nih.gov The study revealed that all tested chloro-cathinones inhibited AChE, with IC50 values ranging between 0.1 and 2 mM. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, which can overstimulate its receptors. nih.gov This novel finding for a subset of synthetic cathinones suggests that AChE inhibition may be a previously unrecognized mechanism of action for this drug class that could also be relevant for ethcathinone.

In Vitro Cytotoxicity Mechanisms in Neuronal Cell Models (e.g., Oxidative Stress, Mitochondrial Dysfunction)

In vitro studies utilizing human neuroblastoma SH-SY5Y cells have been instrumental in characterizing the cytotoxicity of synthetic cathinones. Research has shown that exposure to these compounds, including N-ethylcathinone (ethcathinone), results in concentration-dependent toxicity. ulisboa.pt

The primary mechanisms underlying this cytotoxicity in neuronal cell models involve the induction of oxidative stress and mitochondrial dysfunction. ulisboa.ptmdpi.com Several studies have demonstrated that synthetic cathinones can trigger a significant increase in the production of reactive oxygen species (ROS). ulisboa.ptnih.gov This oxidative stress is closely linked to mitochondrial impairment, leading to a decrease in mitochondrial bioenergetics and ATP depletion. mdpi.comnih.gov Furthermore, this cascade of events can initiate apoptotic cell death pathways, evidenced by the activation of effector caspases 3 and 7. mdpi.comnih.gov The antioxidant N-acetyl-L-cysteine (NAC) has been shown to prevent the rise in ROS and the subsequent cytotoxicity for several tested cathinones, confirming the central role of oxidative stress in the toxic events. ulisboa.pt

A comparative study on the cytotoxicity of thirteen synthetic cathinones in differentiated SH-SY5Y cells provided a rank order of toxicity based on the concentration that induced 50% toxicity (LC50) after a 24-hour exposure, as measured by the MTT assay.

Table 1: Comparative Cytotoxicity of Synthetic Cathinones in Differentiated SH-SY5Y Cells (24h Exposure)

| Compound | Cytotoxicity Rank (from most to least toxic) |

| 3,4-dimethylmethcathinone (3,4-DMMC) | 1 |

| Mephedrone | 3 |

| α-pyrrolidinopentiophenone (α-PVP) | 3 |

| Methedrone | 5 |

| Pentedrone | 6 |

| Buphedrone (B1655700) | 7 |

| Flephedrone | 7 |

| α-pyrrolidinobutiophenone (α-PBP) | 9 |

| Methcathinone | 10 |

| N-ethylcathinone (Ethcathinone) | 10 |

| α-pyrrolidinopropiophenone (α-PPP) | 12 |

| N,N-dimethylcathinone | 13 |

| Amfepramone (Diethylpropion) | 13 |

Data sourced from a study evaluating the cytotoxic potential of thirteen cathinones. The rank order is based on the LC50 values obtained from the MTT assay. A lower rank number indicates higher cytotoxicity. ulisboa.pt

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 1 Ethylamino 1 Phenylpropan 2 One and Its Analogs

Influence of Chemical Structure on Monoamine Transporter Interaction and Selectivity

Impact of Alpha-Substituent Modifications

Modifications at the alpha-position of the cathinone (B1664624) structure are crucial in determining a compound's mechanism of action, specifically whether it acts as a reuptake inhibitor or a releasing agent. nih.gov The size of the α-substituent plays a major role in the interaction with the dopamine (B1211576) transporter. nih.gov

Increasing the length of the α-alkyl chain in α-pyrrolidinophenones generally leads to a higher affinity and potency for DAT. nih.gov For example, the affinity for hDAT increases as the α-carbon chain length extends from a methyl group (α-PPP) to a pentyl group (PV-8). nih.gov Conversely, modifications on the alpha-carbon can also influence rewarding properties, as seen with compounds like 2-cyclohexyl-2-(methylamino)-1-phenylethanone (MACHP) and 2-(methylamino)-1-phenyloctan-1-one (MAOP). nih.govresearchgate.net

Table 2: Effect of Alpha-Alkyl Chain Length in α-Pyrrolidinophenones on hDAT Affinity

| Compound | Alpha-Substituent | hDAT Ki (µM) |

|---|---|---|

| α-PPP | Methyl | 1.29 nih.gov |

| α-PBP | Ethyl | 0.145 nih.gov |

| α-PVP | Propyl | 0.0222 nih.gov |

| α-PHP | Butyl | 0.016 nih.gov |

| PV-8 | Pentyl | 0.0148 nih.gov |

Effects of Aromatic Ring Substitutions (e.g., Position, Steric Bulk, Halogenation)

Substitutions on the aromatic ring of the cathinone molecule significantly modulate selectivity and potency towards monoamine transporters. acs.org The position and nature of the substituent are critical. researchgate.net

Halogenation: Para-halogenation, such as the addition of a chloro or fluoro group, tends to decrease affinity for DAT while increasing affinity for SERT. nih.gov This can invert the typical DAT/SERT selectivity ratio observed for many psychostimulants. nih.gov For instance, para-chloro substitution on both amphetamines and cathinones enhances potency at SERT. nih.gov

Steric Bulk: Larger functional groups on the aromatic ring generally lead to greater potency at SERT relative to DAT. nih.gov However, very bulky substituents like a p-CF3 group can result in decreased potency at DAT due to steric hindrance. acs.org

Position: The position of the substituent matters. For example, in silico studies suggest that para-substituted α-PVP derivatives may have different binding mechanisms at DAT compared to meta-substituted ones. acs.org Electron-donating groups on the aromatic ring generally increase the reactivity of the ring, while electron-withdrawing groups decrease it. minia.edu.eg

Table 3: Effect of Aromatic Ring Substitution on Monoamine Transporter Inhibition (IC50, nM)

| Compound | Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|---|

| Methcathinone (B1676376) | Unsubstituted | - | - | - |

| 3-FMC | 3-Fluoro | - | - | - |

| 4-BMC | 4-Bromo | - | - | - |

| 4-CMC | 4-Chloro | - | - | - |

Specific IC50 values for these particular compounds were not available in the provided search results.

Stereochemical Influence on Biological Activity

Synthetic cathinones are chiral molecules, and their enantiomers can exhibit different biological activities and potencies. mdpi.comnih.gov

Enantiomeric Differences in Potency and Selectivity

The stereochemistry of cathinone analogs has a profound impact on their potency and selectivity for monoamine transporters. researchgate.netmdpi.com For many cathinone derivatives, the S-enantiomer is more potent than the R-enantiomer. nih.govcapes.gov.br For example, S(-)-methcathinone is reported to be three to five times more potent than R(+)-methcathinone. capes.gov.br

In the case of mephedrone, while both enantiomers act as releasers at DAT and NET with similar potency, the S-enantiomer is a significantly more potent SERT releaser than the R-enantiomer. nih.gov This highlights that enantioselectivity can vary between different transporters.

Stereoselective Interactions with Biological Targets

Table 4: Enantiomeric Potency Comparison of Methcathinone

| Enantiomer | Relative Potency |

|---|---|

| S(-)-Methcathinone | 3-5 times more potent than R(+) form capes.gov.br |

| R(+)-Methcathinone | Less potent |

Elucidation of Key Pharmacophores for 1-(Ethylamino)-1-phenylpropan-2-one Activity

The activity of this compound and its analogs is primarily centered on their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govresearchgate.net The key pharmacophoric features essential for this activity are rooted in the fundamental cathinone scaffold, which consists of a phenethylamine (B48288) core with a ketone group at the beta-carbon position. ub.edu

A crucial element of the pharmacophore is the protonated amine, which forms a critical ionic interaction with a highly conserved aspartate residue in the binding pocket of the monoamine transporters. researchgate.net The aromatic phenyl ring contributes to the binding through hydrophobic and van der Waals interactions with aromatic amino acid residues, such as phenylalanine and tyrosine, within the transporter's binding site. researchgate.netresearchgate.net The carbonyl group at the β-position also plays a role in the molecule's interaction with the transporters, influencing its polarity and binding orientation. nih.gov

Variations in the N-alkyl substituent significantly impact the potency and selectivity of these compounds. In the case of this compound, the N-ethyl group is a key determinant of its activity profile. Studies have shown that increasing the length of the N-alkyl group can alter the interaction with the monoamine transporters. For instance, N-ethyl substitution in some cathinone series has been shown to enhance potency at the dopamine transporter compared to N-methyl analogs. frontiersin.org

The stereochemistry at the α-carbon is another critical pharmacophoric feature. For cathinone and its analogs, the S-enantiomer is generally more potent than the R-enantiomer, highlighting the importance of the spatial arrangement of substituents for optimal interaction with the chiral binding sites of the transporters. nih.gov

In Silico Approaches in SAR/QSAR Studies

Computational methods, or in silico approaches, have become indispensable tools for investigating the SAR and QSAR of synthetic cathinones, including this compound and its analogs. These techniques provide valuable insights into the molecular interactions that govern their biological activity and help predict the properties of novel compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a key in silico method used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For synthetic cathinones, QSAR studies have demonstrated that physicochemical properties such as lipophilicity, electronic effects, and steric parameters of different substituents significantly influence their potency and selectivity as monoamine transporter inhibitors or releasers. acs.org For example, QSAR studies on a series of para-substituted methcathinone analogs revealed that the size of the substituent at the para position of the phenyl ring is a critical determinant of selectivity between DAT and SERT. researchgate.net Larger substituents tend to shift selectivity towards SERT. researchgate.net

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand when bound to a receptor or transporter. researchgate.net Docking studies of cathinone analogs into homology models of DAT, NET, and SERT have helped to visualize the binding modes and identify key amino acid residues involved in the interaction. researchgate.netresearchgate.net These studies have confirmed the importance of the interactions between the protonated amine of the cathinone and the conserved aspartate residue in DAT, as well as the hydrophobic interactions of the phenyl ring. researchgate.net

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-transporter complex over time. researchgate.net MD simulations can provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in the transporter upon ligand binding. researchgate.net

These in silico approaches, often used in combination, provide a rational basis for the design of new analogs with specific activity profiles and help to explain the SAR observations from experimental data. researchgate.net

Interactive Data Table: In Vitro Activity of this compound and Analogs at Monoamine Transporters

The following table summarizes the in vitro data for this compound (Ethcathinone) and related cathinone analogs, illustrating the structure-activity relationships discussed. The data is derived from studies on human transporters expressed in HEK293 cells. nih.gov

| Compound Name | N-Substituent | α-Substituent | Ring Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| This compound (Ethcathinone) | Ethyl | Methyl | None | 211 | 49 | >10000 |

| Methcathinone | Methyl | Methyl | None | 237 | 79 | 3353 |

| Buphedrone (B1655700) | Ethyl | Ethyl | None | 530 | 83 | >10000 |

| Pentedrone | Propyl | Ethyl | None | 30 | 52 | 2393 |

Computational Chemistry and Molecular Modeling of 1 Ethylamino 1 Phenylpropan 2 One

Theoretical Frameworks and Methodologies

A variety of computational methods are employed to model the properties and behavior of 1-(ethylamino)-1-phenylpropan-2-one. These theoretical frameworks allow for the detailed investigation of its electronic structure, conformational flexibility, and energetic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.org It is frequently applied to synthetic cathinones to understand their structure-property relationships and predict various physicochemical descriptors. researchgate.net DFT calculations, often using functionals like ωB97XD which is optimized for non-covalent interactions, can determine optimized molecular geometries. nih.gov

Key applications of DFT in the study of cathinone (B1664624) analogs include the calculation of:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. nih.gov These parameters help in understanding the charge transfer that occurs during chemical reactions.